molecular formula C14H10Br2N2 B14467823 2,8-Bis(bromomethyl)phenazine CAS No. 65712-01-8

2,8-Bis(bromomethyl)phenazine

Cat. No.: B14467823
CAS No.: 65712-01-8
M. Wt: 366.05 g/mol
InChI Key: MRIMMCQMLYLONV-UHFFFAOYSA-N
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Description

2,8-Bis(bromomethyl)phenazine is a synthetic organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . The compound this compound is characterized by the presence of bromomethyl groups at the 2 and 8 positions of the phenazine core, making it a valuable intermediate in organic synthesis and various scientific research applications.

Preparation Methods

The synthesis of 2,8-Bis(bromomethyl)phenazine typically involves the bromination of phenazine derivatives. One common method is the Wohl–Aue reaction, which involves the condensation of 1,2-diaminobenzenes with 2-carbon units, followed by bromination at the benzylic positions . The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,8-Bis(bromomethyl)phenazine undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide for bromination, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific nucleophile used and the reaction conditions.

Mechanism of Action

The biological activities of 2,8-Bis(bromomethyl)phenazine are primarily attributed to its redox properties. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells . This mechanism is particularly relevant in its antimicrobial and antitumor activities, where the generated ROS can damage cellular components, leading to cell death. The molecular targets include DNA, proteins, and lipids, which are susceptible to oxidative damage.

Comparison with Similar Compounds

2,8-Bis(bromomethyl)phenazine can be compared with other bromomethyl-substituted phenazines and acridines:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activities. The presence of bromomethyl groups at the 2 and 8 positions allows for unique interactions with biological targets and distinct chemical reactivity compared to other phenazine derivatives.

Properties

CAS No.

65712-01-8

Molecular Formula

C14H10Br2N2

Molecular Weight

366.05 g/mol

IUPAC Name

2,8-bis(bromomethyl)phenazine

InChI

InChI=1S/C14H10Br2N2/c15-7-9-1-3-11-13(5-9)18-14-6-10(8-16)2-4-12(14)17-11/h1-6H,7-8H2

InChI Key

MRIMMCQMLYLONV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CBr)N=C3C=C(C=CC3=N2)CBr

Origin of Product

United States

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